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Compound of Interest

Compound Name: 5-(4-Fluorophenyl)isoxazole

Cat. No.: B145027 Get Quote

Core Physicochemical and Structural Properties
5-(4-Fluorophenyl)isoxazole is a solid, stable heterocyclic compound featuring a central

isoxazole ring substituted with a 4-fluorophenyl group at the 5-position.[1] The presence of the

fluorine atom is a key feature, often introduced in medicinal chemistry to enhance metabolic

stability, binding affinity, and membrane permeability of drug candidates.[1] The isoxazole ring

itself is an important pharmacophore found in numerous biologically active molecules.[2][3]

The core properties of this compound are summarized in the table below.

Property Value Source

CAS Number 138716-37-7 [1]

Molecular Formula C₉H₆FNO [1]

Molecular Weight 163.15 g/mol [1]

Appearance Off-white crystalline solid [1]

Melting Point 52-58 °C [1]

Predicted XlogP 2.1 [4]

Storage Store at 0-8°C [1]

Spectroscopic Profile: Structural Elucidation
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The structural identity of 5-(4-Fluorophenyl)isoxazole is unequivocally confirmed through a

combination of spectroscopic techniques. While a complete public spectrum for this specific

molecule is not readily available, data from closely related analogs, such as 5-(4-

Fluorophenyl)-3-phenylisoxazole, provide a reliable basis for interpreting its spectral

characteristics.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isoxazole

ring proton and the protons of the 4-fluorophenyl group. The isoxazole C4-H proton should

appear as a sharp singlet, typically downfield (δ 6.8-7.0 ppm), due to the aromatic nature of

the ring.[5][6] The protons on the fluorophenyl ring will present as two multiplets or doublets

of doublets in the aromatic region (δ 7.1-7.9 ppm), characteristic of a 1,4-disubstituted

benzene ring, with coupling to the fluorine atom.[5]

¹³C NMR: The carbon spectrum will show nine distinct signals. Key resonances include the

two carbons of the isoxazole ring (C3, C4, and C5), with C5 being significantly downfield due

to its attachment to the phenyl ring and the heteroatoms. The carbons of the fluorophenyl

ring will also be present, with the carbon directly bonded to the fluorine atom (C-F) exhibiting

a large one-bond coupling constant (¹JC-F), a hallmark of fluorinated aromatic compounds.

[6]

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray

ionization (ESI), the molecule is expected to be detected primarily as the protonated molecular

ion [M+H]⁺.[4] High-resolution mass spectrometry (HRMS) would show a precise mass

consistent with the molecular formula C₉H₆FNO.

Predicted ESI-MS Adducts:

[M+H]⁺: m/z 164.05061[4]

[M+Na]⁺: m/z 186.03255[4]

Infrared (IR) Spectroscopy
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The IR spectrum provides information about the functional groups present. Key absorption

bands for 5-(4-Fluorophenyl)isoxazole would include:

~3050-3100 cm⁻¹: Aromatic C-H stretching.[5]

~1580-1610 cm⁻¹: C=N stretching of the isoxazole ring.[5][7]

~1460-1520 cm⁻¹: C=C aromatic ring stretching.[5]

~1400 cm⁻¹: N-O stretching of the isoxazole ring.[5]

~1250 cm⁻¹: C-F stretching, a strong and characteristic band for the fluorophenyl group.[5]

Synthesis and Mechanistic Considerations
The most common and reliable method for synthesizing 5-aryl-isoxazoles is through the

cyclization of a chalcone intermediate.[8][9] This two-step process begins with the synthesis of

a chalcone via a Claisen-Schmidt condensation, followed by reaction with hydroxylamine to

form the isoxazole ring.

General Synthetic Workflow
The workflow involves the base-catalyzed condensation of an appropriate acetophenone with

an aldehyde to form a chalcone, which is then cyclized.
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Step 1: Chalcone Synthesis

Step 2: Isoxazole Formation

4-Fluoroacetophenone

Base Catalyst (NaOH/KOH)
Ethanol, rt

Aldehyde (e.g., Benzaldehyde)
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(1-(4-fluorophenyl)-3-phenylprop-2-en-1-one)

Claisen-Schmidt
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Hydroxylamine HCl

Base (KOH or NaOAc)
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5-(4-Fluorophenyl)isoxazole
(Final Product)
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Caption: General workflow for the synthesis of 5-aryl-isoxazoles.
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Detailed Experimental Protocol: Synthesis of 5-(4-
Fluorophenyl)isoxazole
This protocol is a representative procedure based on established methods for isoxazole

synthesis from chalcones.[8][9][10][11]

Part A: Synthesis of 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone)

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-fluoroacetophenone (10

mmol) and benzaldehyde (10 mmol) in 50 mL of ethanol.

Reaction Initiation: While stirring vigorously at room temperature, slowly add 10 mL of an

aqueous potassium hydroxide solution (40% w/v).

Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. The reaction

progress can be monitored by Thin Layer Chromatography (TLC). A thick precipitate usually

forms.

Work-up and Isolation: Pour the reaction mixture into 200 mL of ice-cold water and acidify

with dilute HCl until the pH is neutral.

Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold

water until the washings are neutral, and dry. Recrystallize the crude chalcone from ethanol

to yield pure 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one.

Part B: Synthesis of 5-(4-Fluorophenyl)isoxazole

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve

the chalcone from Part A (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in 30 mL of

absolute ethanol.

Cyclization: Add potassium hydroxide (40% aqueous solution, 2.5 mL) to the mixture.[8] The

choice of base is critical; weaker bases like sodium acetate can also be used, potentially

requiring longer reaction times.[10]

Heating: Heat the reaction mixture to reflux and maintain for 4-12 hours.[8][9] Monitor the

disappearance of the starting material by TLC.
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Isolation: After cooling to room temperature, pour the reaction mixture into 150 mL of

crushed ice.

Purification: If a solid precipitates, collect it by filtration, wash with water, and dry. If no solid

forms, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL). Combine

the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure. The crude product can be purified by column chromatography on silica gel or by

recrystallization.

Chemical Reactivity and Mechanistic Pathways
The reactivity of 5-(4-Fluorophenyl)isoxazole is governed by the interplay between the

electron-deficient isoxazole ring and the attached fluorophenyl substituent.

Reactivity of the Isoxazole Ring
The isoxazole ring is relatively stable due to its aromatic character. However, it can undergo

specific reactions:

Nucleophilic Attack: The C5 position is susceptible to nucleophilic attack, particularly if the

ring is activated with a strong electron-withdrawing group. For example, 5-nitroisoxazoles

readily undergo aromatic nucleophilic substitution (SNAr) reactions where the nitro group is

displaced by various nucleophiles.[2][12] This provides a pathway to further functionalize the

isoxazole core.

Ring Opening: Under certain reductive (e.g., catalytic hydrogenation) or basic conditions, the

N-O bond can be cleaved, leading to ring-opened products. This reactivity is a powerful tool

in synthetic chemistry for accessing different molecular scaffolds.

S_NAr Reactivity at C5

5-Nitroisoxazole + Nu:⁻

Meisenheimer
Complex

(Intermediate)

Nucleophilic
Attack at C5

5-Nu-isoxazole + NO₂⁻
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Caption: SNAr mechanism at the C5 position of an activated isoxazole.

Influence of the 4-Fluorophenyl Group
The 4-fluorophenyl group primarily acts as a stable aryl substituent. The fluorine atom exerts a

strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect.

This influences the electron density of the isoxazole ring and can modulate the molecule's

overall biological activity and pharmacokinetic properties.

Applications in Research and Development
5-(4-Fluorophenyl)isoxazole is a valuable building block in several areas of chemical science.

Pharmaceutical Development: It serves as a key intermediate in the synthesis of more

complex molecules with potential therapeutic applications.[1] The isoxazole scaffold is a

constituent of drugs with anti-inflammatory, analgesic, anticancer, and antimicrobial

properties.[1][3] The fluorophenyl moiety is often incorporated to improve drug-like

properties.

Materials Science: The conjugated system of the molecule makes it a candidate for research

into novel organic materials with specific electronic properties, such as organic

semiconductors.[1]

Biochemical Research: Derivatives are used as chemical probes to study the mechanisms of

enzymes and receptors, aiding in the understanding of complex biological processes.[1] For

example, certain pyridinyl-isoxazole derivatives have been investigated as inhibitors of p38

MAP kinase, a key enzyme in inflammatory signaling pathways.
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Caption: Inhibition of the p38 MAP kinase pathway by isoxazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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